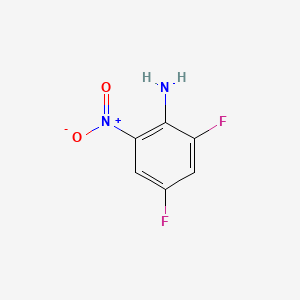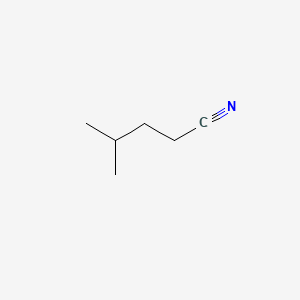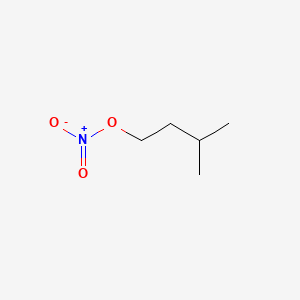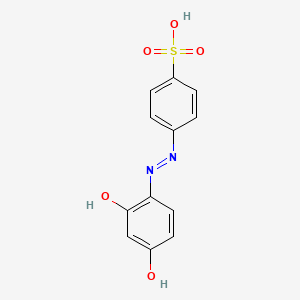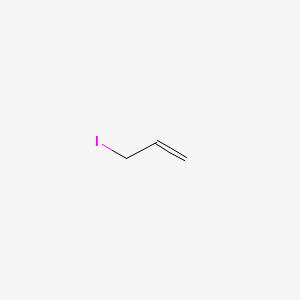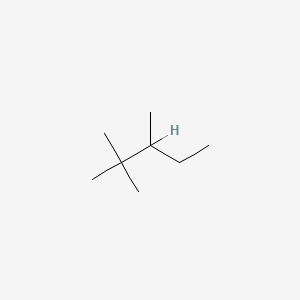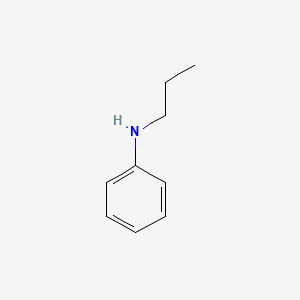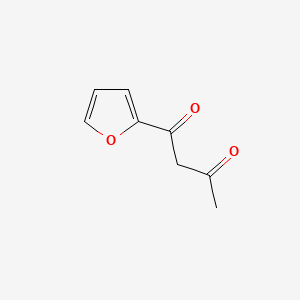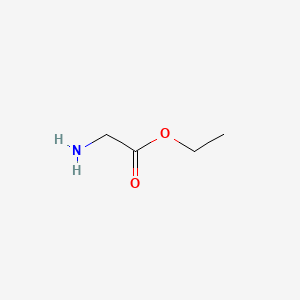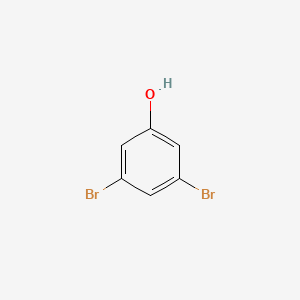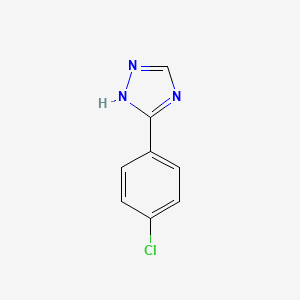
3-(4-Chlorphenyl)-1H-1,2,4-triazol
Übersicht
Beschreibung
1H-1,2,4-Triazole, 3-(4-chlorophenyl)- is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nichtlineare Optik
Die Verbindung wurde auf ihre signifikanten elektrooptischen Eigenschaften untersucht . Die potenziellen Anwendungen des 3-(4-Chlorphenyl)-1-(pyridin-3-yl)prop-2-en-1-on (CPP)-Moleküls in der nichtlinearen Optik werden durch Studien zur Erzeugung der zweiten und dritten Harmonischen bei fünf verschiedenen charakteristischen Wellenlängen bestätigt . Es wurde festgestellt, dass die statische und dynamische Polarisierbarkeit um ein Vielfaches höher ist als die von Harnstoff . Die Werte für die Erzeugung der zweiten und dritten Harmonischen des genannten Moleküls sind bei gleicher Wellenlänge (d. h. 1064,13 nm) 56- bzw. 158-mal höher als bei dem Standardmolekül Harnstoff.
Herstellung optoelektronischer Bauelemente
Die überlegenen Eigenschaften der Verbindung machen sie zu einem potenziellen Kandidaten für den Einsatz bei der Herstellung optoelektronischer Bauelemente . Ihre einzigartigen Erkenntnisse über eine Reihe von Eigenschaften auf molekularer Ebene, wie z. B. die HOMO-LUMO-Lücke (d. h.
∼4 eV\sim 4\,eV∼4eV
) und elektrostatische Potentialkarten machen sie für diese Anwendung geeignet.Organische Moleküle für lineare und nichtlineare optische Eigenschaften
Organische Moleküle sind potenzielle Kandidaten für die Modifizierung und Verbesserung linearer und nichtlinearer optischer Eigenschaften für verschiedene Anwendungen wie optisches Schalten, optische Logik, Speicherbauelemente und Signalverarbeitung . Diese Verbindung mit ihren vielen delokalisierten
π\piπ
-Elektronen, die an Donor- und Akzeptorgruppen gebunden sind, ermöglicht einen einfachen Ladungstransfer für die Polarisierbarkeit erster Ordnung (β\betaβ
) für nichtlineare optische (NLO)-Anwendungen .Arzneimittelforschung
Die Verbindung ist eine vielseitige chemische Verbindung, die in der wissenschaftlichen Forschung aufgrund ihrer breiten Palette an Anwendungen eingesetzt wird, einschließlich der Arzneimittelforschung. Spezielle Informationen über ihre Verwendung in der Arzneimittelforschung sind jedoch derzeit begrenzt.
Materialsynthese
Die Verbindung wird auch in der Materialsynthese eingesetzt. Ihre vielfältige chemische Struktur und ihre Eigenschaften machen sie zu einer wertvollen Ressource bei der Synthese neuer Materialien.
Biologische Studien
Die Verbindung wird in biologischen Studien verwendet. Ihre einzigartige chemische Struktur und ihre Eigenschaften machen sie zu einem wertvollen Werkzeug bei der Untersuchung verschiedener biologischer Prozesse und Phänomene.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGUIDNOUFWKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073442 | |
| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23195-59-7 | |
| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the benzene and triazole rings in 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?
A1: The benzene ring in this compound shows conformational disorder, adopting two different orientations relative to the triazole ring. These orientations result in dihedral angles of 24.7° and 9.9° between the two ring systems [].
Q2: What types of intermolecular interactions are present in the crystal structure of 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?
A2: The crystal structure is stabilized by a network of hydrogen bonds. N—H⋯N and N—H⋯S hydrogen bonds link the molecules into sheets along the (001) plane. Additionally, weak C—H⋯N hydrogen bonds and aromatic π–π stacking interactions contribute to the overall stability of the crystal lattice [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



